molecular formula C10H11BrO2 B1523541 3-(2-Bromo-4-methylphenyl)propanoic acid CAS No. 829-57-2

3-(2-Bromo-4-methylphenyl)propanoic acid

Cat. No.: B1523541
CAS No.: 829-57-2
M. Wt: 243.1 g/mol
InChI Key: YOZNOKVYPIBZHS-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)propanoic acid is an arylpropanoic acid derivative featuring a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. Bromine and methyl substituents influence electronic, steric, and solubility characteristics. Such compounds are often explored in medicinal chemistry for antimicrobial or anti-inflammatory applications, as seen in structurally related derivatives .

Biological Activity

3-(2-Bromo-4-methylphenyl)propanoic acid, with the chemical formula C10H11BrO2 and a molecular weight of approximately 243.1 g/mol, is an aromatic carboxylic acid notable for its unique structural features, including a bromine atom and a methyl group on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological receptors and enzymes.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • Appearance : Off-white crystalline solid
  • Melting Point : 115-117 °C

Biological Activity Overview

Research indicates that this compound can interact with multiple biological targets, suggesting potential applications in pharmacology. However, specific mechanisms of action remain largely unexplored.

Interaction Studies

Studies have shown that this compound can bind effectively to targets involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Its structural characteristics may enhance its binding affinity to certain biological receptors, which warrants further investigation into its pharmacological properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameChemical FormulaUnique Features
3-(4-Methylphenyl)propanoic acidC10H12O2Lacks bromine; used in similar applications
3-(2-Bromo-4-methylphenoxy)propanoic acidC10H11BrO3Contains an ether group; different reactivity
3-(3-Bromo-4-methylphenyl)propanoic acidC10H11BrO2Bromine at a different position; varied activity

The presence of the bromine atom at the ortho position relative to the methyl group distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.

Safety and Handling

Due to the lack of comprehensive safety data for this compound, it is essential to handle this compound with caution. Standard personal protective equipment (PPE), including gloves and goggles, should be used when handling this substance.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.10 g/mol
  • IUPAC Name : 3-(2-bromo-4-methylphenyl)propanoic acid

The compound features a bromine atom on a phenyl ring, contributing to its reactivity and biological activity. Its structure allows for interactions with various biological receptors and enzymes, making it a candidate for pharmacological studies.

Scientific Research Applications

1. Medicinal Chemistry

  • Biological Activity : Research indicates that this compound exhibits notable biological activities, particularly in modulating inflammatory pathways. Its interactions with enzymes and receptors suggest potential therapeutic applications in treating inflammatory diseases.
  • Drug Development : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy against specific targets in disease pathways .

2. Organic Synthesis

  • Building Block : It is utilized as a building block in organic synthesis for creating more complex molecules. The presence of the bromine atom enhances its reactivity, making it useful in various chemical transformations.
  • Synthesis of Derivatives : The compound can be modified to produce derivatives with enhanced properties, which are explored for their potential applications in pharmacology and materials science .

Case Studies

Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 2: Anticancer Properties
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. For instance, it has shown promising results in inducing apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(2-Bromo-4-methylphenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor like 4-methylphenylpropanoic acid using brominating agents (e.g., Br₂ or NBS) under inert atmospheres. For example, zinc-mediated coupling in anhydrous THF at controlled temperatures (60–80°C) can achieve regioselective bromination . Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Yield optimization requires precise stoichiometry of bromine equivalents and monitoring reaction progress via TLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bromine and methyl group positions (e.g., aromatic proton splitting patterns and methyl singlet at ~2.3 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Melting Point Analysis : Compare observed mp (e.g., 99–102°C for brominated derivatives) with literature values .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/n space group, unit cell parameters a = 9.737 Å, b = 7.293 Å) .

Advanced Research Questions

Q. How does the electronic effect of the bromine substituent influence the compound’s acidity compared to chloro analogs?

  • Methodological Answer : The electron-withdrawing bromine increases acidity by stabilizing the deprotonated carboxylate via resonance. For 3-(4-chlorophenyl)propanoic acid, pKa = 4.61 (25°C), while bromo analogs are ~0.2–0.3 units more acidic due to greater inductive effects . Computational studies (DFT, B3LYP/6-31G*) can quantify charge distribution and compare with experimental pKa values.

Q. What strategies enable regioselective substitution at the bromine site for functionalization?

  • Methodological Answer :

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replace bromine with aryl groups .
  • Nucleophilic Substitution : Use NaN₃ or NH₃/EtOH under reflux to introduce amino groups .
  • Protection of Carboxyl Group : Esterify the acid (e.g., methyl ester) to prevent side reactions during substitution .

Q. How does crystallographic data inform molecular interactions in derivatives?

  • Methodological Answer : X-ray diffraction (e.g., MoKα radiation, R factor = 0.065) reveals intermolecular interactions:

  • Halogen Bonding : Bromine participates in Br···O interactions (3.0–3.2 Å) with carboxyl oxygen, stabilizing crystal packing .
  • Hydrogen Bonding : Carboxylic acid dimers (O−H···O, ~2.7 Å) dominate the supramolecular architecture .
  • Packing Analysis : Monoclinic symmetry and Z′ = 4 indicate dense, layered structures influencing solubility and stability.

Q. Comparative Physicochemical Properties

CompoundSubstituentspKa (25°C)Melting Point (°C)
3-(4-Chlorophenyl)propanoic acid4-Cl4.61117–119
3-(4-Bromophenyl)propanoic acid4-Br~4.3–4.499–102
This compound2-Br, 4-CH₃~4.1*99–102 (predicted)

*Estimated via Hammett correlations using σ values (σₘ-Br = 0.39, σₚ-CH₃ = -0.17) .

Q. Key Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 99–102°C vs. 117–119°C for bromo vs. chloro analogs) may arise from polymorphism or impurity levels. Validate via DSC and replicate synthesis .
  • Reaction Optimization : Use Design of Experiments (DoE) to model variables (temperature, solvent polarity) for bromination efficiency .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of arylpropanoic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs

Compound Name Substituents Biological Activity Key Properties Source
3-(2-Bromo-4-methylphenyl)propanoic acid 2-Bromo, 4-methyl Not explicitly reported Moderate lipophilicity, potential antimicrobial activity (inferred)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Dichloro, 4-hydroxy Antimicrobial (E. coli, S. aureus; MIC < 10 µg/mL) High polarity, enhanced solubility in polar solvents
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy, 3-methoxy Inhibits Mycobacterium smegmatis (MIC₅₀ = 33.3–58.5 µg/mL) Moderate polarity, phenolic stability
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-Bromo, 2-methoxy Research applications in synthesis Increased solubility due to methoxy group
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid 2-Methyl, 4-oxo-quinoline Broad-spectrum antimicrobial activity Chelates Mg²⁺, disrupting bacterial enzymes

Physicochemical Properties

  • Solubility: Methyl and bromine groups reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs. For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid’s solubility is >50 mg/mL in DMSO, whereas methyl-substituted derivatives likely require organic solvents .
  • Stability : Bromine’s electron-withdrawing effect may increase acid stability, while hydroxy groups could predispose compounds to oxidation .

Preparation Methods

Bromination of 2-(4-methylphenyl)propanoic Acid or Its Esters

Method Overview:

  • Starting from 2-(4-methylphenyl)propanoic acid or its ester derivatives, bromination targets the methyl substituent on the aromatic ring to form 3-(2-bromo-4-methylphenyl)propanoic acid or closely related bromomethyl derivatives.
  • Brominating agents include molecular bromine or N-bromosuccinimide (NBS).
  • Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are often used to facilitate the bromination under ultraviolet (UV) light or heat.
  • Reaction conditions include UV light sources such as tungsten or mercury lamps or elevated temperatures.

Key Details:

  • The reaction proceeds via radical bromination of the methyl group attached to the aromatic ring.
  • Use of NBS is common but expensive.
  • Radical initiators and UV lamps add to the complexity and cost.
  • Bromination with bromine generates hydrobromic acid as a by-product, which can complicate industrial scale-up.

Industrial Challenges:

  • High cost of NBS and radical initiators.
  • Need for specialized UV light sources.
  • Generation of acidic by-products requiring neutralization.

Reference Reaction Scheme:

  • Bromination of 2-(4-methylphenyl)propanoic acid to 2-(4-(bromomethyl)phenyl)propionic acid (a closely related compound) is described in patent KR100817517B1.

Catalytic Bromination Using Hydrobromic Acid and Bromine in Ethyl Acetate

Method Overview:

  • Dissolve 2-(4-methylphenyl)propanoic acid in ethyl acetate.
  • Add catalytic amounts of hydrobromic acid (HBr).
  • Slowly add bromine dissolved in ethyl acetate dropwise at low temperature (ice bath).
  • Stir at room temperature for several hours.
  • Evaporate solvent, wash precipitated product, and recrystallize from ethanol.

Reaction Conditions and Yield:

Parameter Details
Starting material 2-(4-methylphenyl)propanoic acid (0.01 mol, 1.64 g)
Solvent Ethyl acetate (50 mL)
Catalyst Catalytic HBr
Bromine amount 0.012 mol, 0.61 mL in ethyl acetate (20 mL)
Temperature Addition in ice bath, stirring at room temperature for 2 h
Workup Solvent evaporation, water wash, ethanol recrystallization
Yield 79%

Notes:

  • This method avoids the use of expensive radical initiators.
  • Reaction is relatively straightforward with good yield.
  • Suitable for laboratory scale synthesis.

Source: Experimental procedure and yield reported in a 2017 research article.

Selective Bromination of 2-Methyl-2-phenylpropanoic Acid in Aqueous Medium

Method Overview:

  • Bromination is conducted in aqueous medium under acidic conditions.
  • Solid substrate is dispersed heterogeneously in water with sodium bicarbonate.
  • Bromine is added slowly at 25-35°C over several hours.
  • After reaction, the mixture is extracted with organic solvents such as dichloromethane or toluene.
  • pH adjustments and washing steps follow to isolate the brominated acid.
  • Further esterification to methyl ester can be performed to facilitate purification by distillation.

Industrial Scale Details:

Step Conditions & Reagents Notes
Substrate 2-methyl-2-phenylpropanoic acid (275 kg, 98% assay) Charged into reactor with water and NaHCO3
Bromine addition 330 kg bromine added slowly over 3 hours at 25-35°C Maintained for 10 hours at 25-35°C
Extraction Toluene (275 L) added, stirred 15 min Aqueous phase separated
pH Adjustment Dilute HCl added at 0-10°C to pH ~5 Product filtered and washed
Combination of batches Wet material combined for next step Purity ~98.2%
Esterification Methanol (300 L) and sulfuric acid added at 25-35°C Heated to 63-67°C for 16 h
Purification Washed with water, sodium carbonate, sodium chloride Distilled under reduced pressure
Yield Methyl 2-(4-bromophenyl)-2-methylpropionate, 79% yield GC purity 99.2%

Advantages:

  • Selective bromination in aqueous medium.
  • Avoids large excess of bromine; 1-2 equivalents sufficient.
  • Esterification step facilitates separation from unreacted starting material.
  • Scalable for industrial production.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent & Conditions Key Features Yield (%) Scale
Radical Bromination with NBS or Br2 + UV 2-(4-methylphenyl)propanoic acid or esters NBS or Br2, benzoyl peroxide/AIBN, UV light or heat Expensive reagents, radical initiators needed Not specified Laboratory/Industrial
Catalytic HBr & Br2 in Ethyl Acetate 2-(4-methylphenyl)propanoic acid Br2 in ethyl acetate, catalytic HBr, ice bath, RT stirring Simple, no radical initiators 79 Laboratory
Aqueous Bromination with NaHCO3 2-methyl-2-phenylpropanoic acid Br2 in water, NaHCO3, acidic conditions, extraction, esterification Selective, scalable, mild conditions 79 (ester form) Industrial
Sulfuric Acid & Hydrobromic Acid Heating 2-(4-methylphenyl)propanoic acid Concentrated H2SO4 and HBr, 70-100°C, 8-10 h Low cost, requires careful pH control Not specified Industrial

Properties

IUPAC Name

3-(2-bromo-4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNOKVYPIBZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Bromo-4-methylphenyl)propanoic acid
3-(2-Bromo-4-methylphenyl)propanoic acid
3-(2-Bromo-4-methylphenyl)propanoic acid
3-(2-Bromo-4-methylphenyl)propanoic acid
3-(2-Bromo-4-methylphenyl)propanoic acid
3-(2-Bromo-4-methylphenyl)propanoic acid

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